molecular formula C16H36N2 B3058932 1,16-diaminohexadecane CAS No. 929-94-2

1,16-diaminohexadecane

Cat. No.: B3058932
CAS No.: 929-94-2
M. Wt: 256.47 g/mol
InChI Key: ATJCASULPHYKHT-UHFFFAOYSA-N
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Description

1,16-Diaminohexadecane, also known as 1,16-hexadecanediamine, is an organic compound with the molecular formula C₁₆H₃₆N₂. It is a long-chain aliphatic diamine, characterized by the presence of two amino groups located at the terminal positions of a sixteen-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,16-Diaminohexadecane can be synthesized through several methods. One common approach involves the hydrogenation of 1,16-hexadecanedinitrile in the presence of a suitable catalyst, such as Raney nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{32}(\text{CN})2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{36}\text{N}_2 + 2\text{NH}_3 ]

Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,16-Diaminohexadecane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like acyl chlorides or isocyanates under mild conditions.

Major Products Formed:

Scientific Research Applications

1,16-Diaminohexadecane has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of high-performance materials.

    Materials Science: Employed in the production of surfactants and emulsifiers, enhancing the properties of various materials.

    Biochemistry: Utilized in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices

Mechanism of Action

The mechanism of action of 1,16-diaminohexadecane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1,12-Diaminododecane: A shorter-chain analogue with similar reactivity but different physical properties.

    1,18-Diaminooctadecane: A longer-chain analogue with increased hydrophobicity and different solubility characteristics.

Uniqueness of 1,16-Diaminohexadecane: this compound stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring specific molecular interactions and material properties .

Properties

IUPAC Name

hexadecane-1,16-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJCASULPHYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCN)CCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558945
Record name Hexadecane-1,16-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-94-2
Record name Hexadecane-1,16-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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